Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and analysis of cyclohexylcarboxylic acid derivatives, including their trans-isomers, are crucial for understanding their chemical behavior and potential applications. These compounds are involved in various chemical reactions, serving as precursors or intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of similar compounds often involves solvohydrothermal conditions, as seen in the preparation of uranyl ion complexes with trans-1,4-cyclohexanedicarboxylic acid (Thuéry & Harrowfield, 2017)^1^. Another method includes hydrogenation reactions, as demonstrated in the preparation of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid (Hong, 2004)^2^.

Molecular Structure Analysis

Molecular structure analysis, including NMR and DFT calculations, helps determine the configuration of cyclohexylcarboxylic acid derivatives. For example, the configuration of trans-4-propyl-cyclohexylcarboxylic acid was determined using NMR and DFT methods (Yuan et al., 2010)^3^.

Chemical Reactions and Properties

Cyclohexylcarboxylic acid derivatives participate in various chemical reactions, including cyclization and isomerization, which can significantly alter their physical and chemical properties. For instance, acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group can be used for stereoselective synthesis of disubstituted tetrahydrofurans (Miura et al., 2000)^4^.

将来の方向性

特性

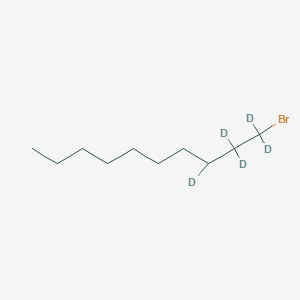

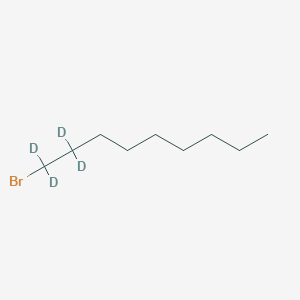

| { "Design of Synthesis Pathway": "The synthesis pathway for Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid involves a series of reactions that convert starting materials into the desired product. The key steps in this synthesis pathway include the preparation of cyclohex-1-enylboronic acid, which is then coupled with 4-pentylcyclohexyl bromide to form the desired product.", "Starting Materials": [ "Cyclohexene", "Boronic acid", "4-pentylcyclohexyl bromide", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Cyclohexene is converted to cyclohex-1-enylboronic acid via hydroboration-oxidation using boronic acid and hydrogen peroxide.", "Step 2: 4-pentylcyclohexyl bromide is coupled with cyclohex-1-enylboronic acid using a palladium catalyst and a base to form Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid." ] } | |

CAS番号 |

1256346-33-4 |

製品名 |

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |

分子式 |

C17H31BO2 |

分子量 |

278.23784 |

同義語 |

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)